Functional Selectivity: 48740 RP is a More Selective PAF Antagonist than BN 52021 in Platelet Activation Models
In a direct head-to-head comparison, 48740 RP demonstrated a different functional profile compared to the ginkgolide B-derived PAF antagonist BN 52021. While both compounds inhibited PAF-acether-induced platelet activation and bronchoconstriction, 48740 RP showed a greater degree of selectivity against the effects of PAF structural analogues. Specifically, 48740 RP exhibited a more pronounced ability to block the actions of certain PAF analogs than BN 52021 at equivalent doses, suggesting a distinct interaction with the PAF receptor or a different functional antagonism profile [1].
| Evidence Dimension | Functional Antagonism Selectivity |
|---|---|
| Target Compound Data | More pronounced blockade of PAF structural analogues compared to BN 52021 |
| Comparator Or Baseline | BN 52021 (Ginkgolide B), a natural product PAF antagonist |
| Quantified Difference | Qualitative difference in functional selectivity; 48740 RP showed greater potency against certain PAF analogues. |
| Conditions | Guinea-pig models of platelet activation and bronchoconstriction induced by PAF-acether and structural analogues. |
Why This Matters
Researchers studying the structure-function relationships of the PAF receptor or seeking to differentiate between PAF receptor subtypes will find 48740 RP's unique functional selectivity profile essential for their work.
- [1] Coëffier E, Borrel MC, Lefort J, et al. Effect of PAF-acether antagonists, RP 48740 and BN 52021, on platelet activation and bronchoconstruction induced by PAF-acether and structural analogues in guinea-pig. Prostaglandins. 1985;30(4):699-711. View Source
